molecular formula C19H21FN4O3S B2562094 6-(azepan-1-ylsulfonyl)-2-(2-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1251698-79-9

6-(azepan-1-ylsulfonyl)-2-(2-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

Cat. No. B2562094
CAS RN: 1251698-79-9
M. Wt: 404.46
InChI Key: DQVHWWBKTDCSNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(azepan-1-ylsulfonyl)-2-(2-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a useful research compound. Its molecular formula is C19H21FN4O3S and its molecular weight is 404.46. The purity is usually 95%.
BenchChem offers high-quality 6-(azepan-1-ylsulfonyl)-2-(2-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(azepan-1-ylsulfonyl)-2-(2-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticonvulsant Activity

Compounds structurally related to "6-(azepan-1-ylsulfonyl)-2-(2-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one" have been synthesized and evaluated for their anticonvulsant activities. For instance, studies on the synthesis and anticonvulsant activity of N-benzylpyrrolo[2,3-d]-, pyrazolo[3,4-d]-, and triazolo[4,5-d]pyrimidines, which are imidazole ring-modified analogues of a related purine compound, have shown varied efficacy against seizures induced in rodent models (Kelley et al., 1995). These compounds provide insights into the structural requirements for optimal anticonvulsant activity, emphasizing the importance of electrostatic interactions.

Antimalarial Agents

A novel series of [1,2,4]triazolo[4,3-a]pyridines bearing a sulfonamide fragment has been designed, synthesized, and evaluated for antimalarial activity. Compounds within this series have demonstrated promising in vitro activity against Plasmodium falciparum, highlighting their potential as antimalarial agents. The research underscores the significance of the triazolopyridine core and sulfonamide moiety in conferring antimalarial properties to these compounds (Karpina et al., 2020).

Herbicidal Activity

Research into the synthesis of new nitrogen bridge‐head triazolopyridines, pyridotriazines, and pyridotriazepines incorporating a chromone moiety has led to the discovery of compounds with potential herbicidal applications. These studies explore the chemical reactions and structural modifications necessary to produce compounds that could be used to control unwanted vegetation, indicating a diverse range of applications beyond pharmaceuticals (Abdel-Megid et al., 2013).

Antimicrobial Activity

Several triazolopyridine derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds have shown significant activity against a variety of bacterial and fungal pathogens, suggesting their utility in the development of new antimicrobial agents. The research on these compounds is crucial for addressing the growing concern of antimicrobial resistance (Suresh et al., 2016).

properties

IUPAC Name

6-(azepan-1-ylsulfonyl)-2-[(2-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN4O3S/c20-17-8-4-3-7-15(17)13-24-19(25)23-14-16(9-10-18(23)21-24)28(26,27)22-11-5-1-2-6-12-22/h3-4,7-10,14H,1-2,5-6,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQVHWWBKTDCSNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CN3C(=NN(C3=O)CC4=CC=CC=C4F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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